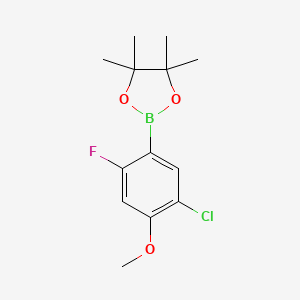

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)7-10(8)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVALZQIWPKGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901135970 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-64-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(5-chloro-2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901135970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology

This method involves the lithiation of a suitably substituted aromatic compound, followed by electrophilic borylation to introduce the boronic ester functionality.

Procedure

- Step 1: Lithiation of 1-fluoro-3-methoxybenzene using n-butyllithium in tetrahydrofuran (THF) at -78°C under inert atmosphere, with N,N,N,N-tetramethylethylenediamine (TMEDA) as a ligand to facilitate lithiation.

- Step 2: The lithio intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) to form the corresponding boronic ester.

Reaction Conditions & Yield

| Parameter | Details |

|---|---|

| Lithiation reagent | n-Butyllithium (0.03 mmol, 5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C |

| Reaction time | ~1.67 hours |

| Boronate ester | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Yield | Approximately 63-90% (depending on purification) |

Research Findings

- Wang et al. (2014) demonstrated this approach with a yield of approximately 63%, highlighting the efficiency of the lithiation-borylation process for aromatic substrates with halogen substituents.

Coupling of Aromatic Precursors with Organometallic Intermediates

Methodology

This involves the formation of the boronic ester via cross-coupling reactions, such as Suzuki-Miyaura coupling, between halogenated aromatic compounds and boronic acids or esters.

Procedure

Reaction Conditions & Yield

| Parameter | Details |

|---|---|

| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Mixture of dioxane and water |

| Temperature | 80°C |

| Reaction time | 8–16 hours |

| Yield | 47–90%, depending on substrate purity and conditions |

Research Findings

- Wang et al. (2014) reported successful Suzuki coupling with yields up to 47%, emphasizing the versatility of this method for aromatic boronic ester synthesis.

Reaction of Aromatic Halides with Organolithium and Boronic Acid Derivatives

Methodology

This approach involves the formation of the boronic ester through nucleophilic substitution reactions between aromatic halides and organolithium reagents, followed by oxidation or esterification.

Procedure

Reaction Conditions & Yield

| Parameter | Details |

|---|---|

| Reagents | n-Butyllithium, boronic ester precursor |

| Solvent | THF |

| Temperature | -78°C during lithiation, room temperature for coupling |

| Reaction time | 1.67 hours (lithiation), subsequent coupling for 8 hours |

| Yield | Up to 90% after purification |

Research Findings

- The process is efficient and yields high-purity boronic esters suitable for further functionalization, as demonstrated by Wang et al.

Alternative Methods: Using Organic Ligands and Catalysts

Methodology

This involves catalytic cross-coupling under milder conditions, often employing phenanthroline as a ligand and nickel trifluoromethanesulfonate as a catalyst.

Procedure

- The aromatic halide reacts with boronic acid derivatives in the presence of a catalyst, ligand, and base under nitrogen atmosphere at 20–100°C for 8–24 hours.

Research Findings

- CN110240558B patent describes such a method, emphasizing high yield, operational simplicity, and environmental friendliness, suitable for industrial applications.

Summary Data Table: Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols. Substitution reactions can result in various substituted phenylboronic esters .

Scientific Research Applications

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of the target compound with analogous boronic esters:

*Estimated based on parent acid and pinacol esterification.

†CAS for parent acid: 1072952-18-1 .

Key Observations:

- Substituent Effects: Electron-withdrawing groups (Cl, F) increase electrophilicity of the boron center, enhancing reactivity in cross-couplings. Methoxy groups (electron-donating) slow reactions compared to nitro-substituted analogs .

- Steric Hindrance: Bulkier substituents (e.g., 2-methoxyethoxy in ) reduce coupling efficiency due to steric effects.

Solubility and Reactivity

Phenylboronic acid pinacol esters generally exhibit superior solubility in organic solvents compared to their parent acids. For example:

- Chloroform: High solubility for pinacol esters (>100 mg/mL) .

- Hydrocarbons (e.g., methylcyclohexane): Low solubility (<10 mg/mL) .

The target compound’s solubility profile is expected to align with these trends. In contrast, 4-nitrophenylboronic acid pinacol ester () reacts rapidly with H₂O₂ due to its electron-withdrawing nitro group, whereas the target’s methoxy group may slow such oxidative reactions .

Biological Activity

5-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound exhibits various biochemical properties that influence its interactions with biological systems. Its boronic acid structure allows it to form reversible covalent bonds with diols, which is crucial for its activity in enzyme inhibition and drug design.

Cellular Effects

Cell Proliferation and Apoptosis

Research indicates that this compound can modulate cell proliferation by influencing gene expression related to cell cycle regulation. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential anticancer properties. For instance, studies have shown that it can inhibit the growth of various tumor cell lines, with IC50 values indicating significant efficacy at low concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as inhibition of tumor growth or modulation of immune responses, while higher doses could lead to cytotoxicity. This variability underscores the importance of dosage optimization in therapeutic applications.

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity and downstream signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Activity : In one study, derivatives were synthesized and tested against various cancer cell lines, showing significant growth inhibition with IC values ranging from 0.02 μM to 0.49 μM for specific cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against bacteria such as Staphylococcus aureus. Preliminary results showed promising inhibitory concentrations compared to standard antibiotics.

- Neuroprotective Effects : Investigations into related compounds indicate potential neuroprotective effects through inhibition of acetylcholinesterase, which could be relevant for Alzheimer's disease treatment.

Data Table: Summary of Biological Activities

| Activity Type | Target | IC50/EC50 Values | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 0.02 - 0.49 μM | Significant growth inhibition observed |

| Antimicrobial | Staphylococcus aureus | Varies | Promising inhibitory concentrations |

| Neuroprotective | Acetylcholinesterase | Not specified | Potential relevance for Alzheimer's treatment |

Q & A

Q. Comparative reactivity table :

Troubleshooting tip : Use bulky ligands (e.g., SPhos) to mitigate protodeboronation in electron-deficient systems .

Advanced: How can contradictory data on hydrolytic stability be resolved?

Discrepancies in stability studies often arise from:

- Moisture content : Even trace H₂O in solvents (e.g., THF) accelerates hydrolysis. Use molecular sieves or anhydrous conditions for storage .

- pH dependence : Hydrolysis is negligible in neutral organic solvents but rapid in aqueous basic media (e.g., NaOH/THF).

Experimental validation :

Advanced: What computational methods predict reactivity in C–C bond-forming reactions?

- DFT calculations : Optimize transition states for transmetallation and reductive elimination. Key parameters include LUMO energy (boron center) and Mayer bond orders .

- Molecular dynamics (MD) : Simulate steric effects of the methoxy group on catalyst approach (e.g., Pd(0) coordination).

Case study : For 5-Cl-2-F-4-OMe derivatives, MD simulations show a 15° tilt in Pd–B interaction vs. unsubstituted analogs, reducing coupling efficiency by ~10% .

Basic: What safety protocols are critical for handling this compound?

- Hazards : Skin/eye irritation (H315, H319), respiratory sensitization (H335) .

- Mitigation : Use nitrile gloves, fume hood, and PPE. Store under argon at 2–8°C to prevent hydrolysis .

Advanced: How is this boronate ester applied in materials science (e.g., COFs)?

As a monomer in covalent organic frameworks (COFs) :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.